The compound is referenced by its CAS number 1010904-15-0 and has a molecular formula of with a molecular weight of approximately 363.37 g/mol. It features multiple functional groups that contribute to its reactivity and biological activity. The structure includes a pyrazole ring, a pyrrole moiety, and a quinoxaline unit, making it a multi-faceted compound suitable for various applications in drug development.
The synthesis of 4-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves several steps that can include:
These reactions may require specific catalysts or solvents to optimize yield and purity. For instance, using environmentally friendly catalysts like cellulose sulfuric acid has been noted to enhance reaction efficiency while minimizing environmental impact .
The molecular structure of 4-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can be represented by its SMILES notation: OC(=O)CCC(=O)N1N=C(CC1c1ccc2c(c1)nccn2)c1ccc[nH]1
.
The chemical reactivity of this compound can be attributed to its functional groups:
Typical reaction conditions may include:
These parameters are crucial for achieving high yields and purity of the synthesized compound.
The mechanism of action for 4-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid likely involves:
The physical properties include:
Chemical properties relevant to this compound include:
Property | Value |
---|---|
Molecular Weight | 363.37 g/mol |
Solubility | Soluble in polar solvents |
Stability | Stable under normal conditions |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications.
The applications of 4-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-y-l)-4,5-dihydro-1H-pyrazol-1-y-l)-4-oxobutanoic acid are diverse:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2